2,3,4',5-Tetrachlorobiphenyl
Overview
Description
2,3,4’,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals consisting of two linked benzene rings with chlorine atoms attached. These compounds were widely used in industrial applications due to their chemical stability, non-flammability, and insulating properties. their persistence in the environment and potential health hazards have led to their ban in many countries .
Mechanism of Action
Target of Action
The primary target of 2,3,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3,4’,5-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .
Biochemical Pathways
2,3,4’,5-Tetrachlorobiphenyl affects the biochemical pathways through the process of anaerobic reductive dechlorination of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners . The compound is dechlorinated by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1 . The rate of dechlorination is a linear function of the substrate concentration .
Pharmacokinetics
It is also known to bioaccumulate in organisms .
Result of Action
The molecular and cellular effects of 2,3,4’,5-Tetrachlorobiphenyl’s action include the regulation of the circadian clock and the inhibition of the basal and circadian expression of the core circadian component PER1 .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,3,4’,5-Tetrachlorobiphenyl. The compound is resistant to environmental degradation through photolytic, biological, or chemical processes . It persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . The rate of dechlorination typically observed in sediments suggests that low numbers of organohalide respiring bacteria rather than bioavailability accounts for low rates of dechlorination .
Biochemical Analysis
Biochemical Properties
2,3,4’,5-Tetrachlorobiphenyl interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1, a protein involved in zinc ion binding . The nature of these interactions is primarily inhibitory, affecting the normal functioning of these biomolecules .
Cellular Effects
The effects of 2,3,4’,5-Tetrachlorobiphenyl on cells are significant. It has been found to affect cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease dopamine and its metabolites in the brain, indicating its potential to influence neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, 2,3,4’,5-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4’,5-Tetrachlorobiphenyl change over time. Studies have shown that it can be dechlorinated by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, at concentrations as low as 1 ng L−1 . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, can be influenced by microbial activity .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,4’,5-Tetrachlorobiphenyl vary with different dosages. For instance, a study on adolescent rats showed that exposure to approximately 14 or 23 μg/kg body weight of the compound resulted in its presence in various tissues, including adipose, brain, intestinal content, lung, liver, and serum .
Metabolic Pathways
2,3,4’,5-Tetrachlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been found to be metabolized via dechlorination, hydroxylation, and ring-opening pathways .
Transport and Distribution
2,3,4’,5-Tetrachlorobiphenyl is transported and distributed within cells and tissues. It has been detected in various tissues in adolescent rats, including adipose, brain, intestinal content, lung, liver, and serum . This suggests that it can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell, such as the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4’,5-Tetrachlorobiphenyl can be synthesized through various methods, including the chlorination of biphenyl or the coupling of chlorinated benzene derivatives. One common method involves the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to achieve the desired degree of chlorination .
Industrial Production Methods
Industrial production of 2,3,4’,5-Tetrachlorobiphenyl often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the chlorination of biphenyl under controlled conditions, followed by purification steps such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4’,5-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, often facilitated by microbial action or chemical reductants.
Substitution: Chlorine atoms in the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reductive Dechlorination: Common reagents include elemental iron, fatty acids, and specific microbial cultures such as Dehalococcoides.
Oxidation: Oxidizing agents like cytochrome P-450 enzymes are involved in the metabolic oxidation of the compound.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute chlorine atoms under basic conditions.
Major Products Formed
Reductive Dechlorination: Products include lower chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl.
Oxidation: Hydroxylated biphenyls and their conjugates.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
2,3,4’,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. Its applications in scientific research include:
Environmental Chemistry: Studying the degradation pathways and persistence of PCBs in various environmental matrices.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife, including their role as endocrine disruptors.
Bioremediation: Exploring microbial and chemical methods for the remediation of PCB-contaminated sites.
Analytical Chemistry: Developing sensitive detection methods for PCBs in environmental samples.
Comparison with Similar Compounds
2,3,4’,5-Tetrachlorobiphenyl is one of many polychlorinated biphenyls, each with varying degrees of chlorination and different substitution patterns. Similar compounds include:
2,3,4,4’-Tetrachlorobiphenyl: Similar in structure but with different chlorine substitution positions.
2,3’,4’,5-Tetrachlorobiphenyl: Another isomer with a different chlorine arrangement.
2,2’,5,5’-Tetrachlorobiphenyl: Differing in both chlorine positions and biological activity.
The uniqueness of 2,3,4’,5-Tetrachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,2,5-trichloro-3-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITMYAMXIZQCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074223 | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-34-7 | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4',5-Tetrachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4',5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y3KL70VAP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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